rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol
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Overview
Description
rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a cyclopentane ring fused with a pyridine ring, making it a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor to form the bicyclic structure, followed by the introduction of the hydroxyl group. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow reactions, the use of more efficient catalysts, and optimization of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
Mechanism of Action
The mechanism by which rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also allow the compound to fit into specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another bicyclic compound with different functional groups and applications.
Cetylpyridinium chloride: A compound with a similar pyridine ring but different substituents and uses.
Properties
IUPAC Name |
[(4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridin-4a-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-4-1-3-8(9)10-6-2-5-9/h8,10-11H,1-7H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTZOHOXGAJKST-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(CCCN2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCCN2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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